molecular formula C13H17BrN2O2 B1610022 tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 335030-38-1

tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B1610022
CAS No.: 335030-38-1
M. Wt: 313.19 g/mol
InChI Key: MAQRNFMOCRQXAB-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl ester group at the 1-carboxylate position. Naphthyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Drug Development: Explored as a scaffold for developing new drugs targeting specific biological pathways.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable naphthyridine precursor.

    Bromination: The precursor undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.

    Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the dihydro-naphthyridine ring, leading to the formation of naphthyridine derivatives.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild heating.

Major Products

    Oxidation: Naphthyridine-1-carboxylate derivatives.

    Reduction: 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Lacks the tert-butyl group, which may affect its solubility and reactivity.

    Tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Lacks the bromine atom, potentially altering its biological activity.

Uniqueness

Tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to the combination of the bromine atom and the tert-butyl ester group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 6-bromo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-6-4-5-9-7-10(14)8-15-11(9)16/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQRNFMOCRQXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474234
Record name tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335030-38-1
Record name tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-1,8-naphthyridine (1.37 g, 5.85 mmole) in CH2Cl2 (30 mL) was added glacial HOAc (3.4 mL, 58.5 mmole) and NBS (1.09 g, 6.14 mmole). After 72 hr the mixture was washed with 2.0 M NaOF, H2O, and brine. The mixture was dried (MgSO4), filtered, and concentrated under reduced pressure to give the title compound (1.79 g, 98%) which was sufficiently pure for use in the next step: 1H NMR (400 MHz, CDCl3) δ 8.35 (s, 1 H), 7.51 (s, 1 H), 3.77 (m, 2 H), 2.75 (t, J=6.5 Hz, 2 H), 1.93 (m, 2 H), 1.54 (s, 9 H).
Quantity
1.37 g
Type
reactant
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3.4 mL
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reactant
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Quantity
1.09 g
Type
reactant
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Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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